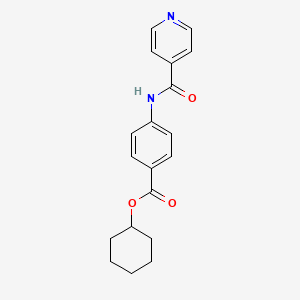

![molecular formula C26H26N4O B5515203 3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)

3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of the dibenzo[b,e][1,4]diazepin-1-one family, which is known for its complex bicyclic structure incorporating both benzene and diazepine rings. Such structures are noteworthy for their potential pharmacological activities and have been the subject of various chemical and pharmaceutical studies.

Synthesis Analysis

The synthesis of such compounds often involves dehydrative cyclization techniques and condensation reactions. For instance, Matsuo et al. (1986) described the synthesis of 11-substituted dibenzo[b,e][1,4]diazepin-1-ones through dehydrative cyclization of acylaminoanilino derivatives using polyphosphoric acid (Matsuo, Yoshida, Ohta, & Tanaka, 1986). Similarly, Cortéas et al. (2004) developed an efficient synthesis for derivatives of this compound, highlighting the importance of condensation and cyclization steps in their formation (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

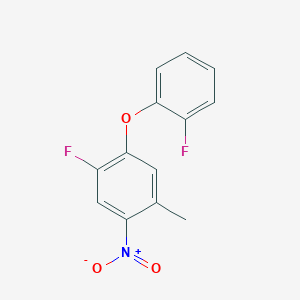

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by its bicyclic system, where understanding the arrangement of atoms within the molecule is crucial for elucidating its properties and reactivity. Structural elucidation techniques such as IR, NMR, and mass spectrometry play a pivotal role in confirming the molecular architecture of these compounds.

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepin-1-ones undergo various chemical reactions, including rearrangements and substitutions, influenced by their distinct chemical structure. Cairns et al. (2002) explored novel rearrangements of dibenzo[b,e][1,4]diazepin derivatives upon treatment with concentrated HBr, showcasing the compound's reactive versatility (Cairns, Clarkson, Hamersma, & Rae, 2002).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular architecture. Advanced techniques, including X-ray crystallography, provide insights into the solid-state structure and help in understanding the compound's physical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are integral to the compound's applications in various fields. Studies such as those by Wang et al. (2014), which investigated the synthesis and characterization of 3-phenyl substituted derivatives, contribute to a deeper understanding of these aspects (Wang, Bao, Wang, Li, Chen, & Han, 2014).

Applications De Recherche Scientifique

Synthesis and Reactions

- Synthesis Techniques : This compound and its derivatives have been synthesized through dehydrative cyclization, demonstrating potential applications in chemical synthesis and pharmacology. For instance, 11-substituted derivatives were created using polyphosphoric acid, showcasing moderate analgesic activity (Matsuo et al., 1985).

Biological and Pharmacological Activity

- Anticonvulsant and Schizophrenia Treatment Potential : Some derivatives have shown promise in treating conditions like schizophrenia and as anticonvulsants in the central nervous system (Cortés et al., 2007).

- Antimicrobial and Anticancer Activities : Certain derivatives have been evaluated for antimicrobial and anticancer activities, with some showing effectiveness as antimicrobial agents and anticancer agents (Verma et al., 2015).

Spectroscopy and Fragmentation Patterns

- Spectroscopy Analysis : The compound's structure and derivatives have been extensively studied through spectroscopic methods, aiding in the understanding of its chemical properties and potential applications (Arellano et al., 1982).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Derivatives of this compound have shown potential as corrosion inhibitors for mild steel in acidic media, suggesting applications in material science and engineering (Laabaissi et al., 2021).

Molecular Docking and Synthesis

- Molecular Docking Studies : The compound's derivatives have undergone molecular docking studies, indicating their potential in drug design and development (Malathi & Chary, 2019).

Propriétés

IUPAC Name |

9-[4-(dimethylamino)phenyl]-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O/c1-30(2)20-11-9-17(10-12-20)19-14-23-25(24(31)15-19)26(18-6-5-13-27-16-18)29-22-8-4-3-7-21(22)28-23/h3-13,16,19,26,28-29H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHQIKSTTRYBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(dimethylamino)phenyl]-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![2-(dimethylamino)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]nicotinamide](/img/structure/B5515136.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)

![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)